molecular formula C14H22O2 B14405163 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 87394-08-9

3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one

Katalognummer: B14405163
CAS-Nummer: 87394-08-9
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: YTZJUAIAQILFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with multiple methyl groups and an enone functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one typically involves the reaction of 3-methylbut-2-en-1-ol with a suitable cyclohexenone derivative under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the alcohol and the enone, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone functionality can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the enone can yield alcohols or alkanes.

    Substitution: The methyl groups and the ether linkage can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone functionality can participate in Michael addition reactions, while the ether linkage and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
  • (+/-)-3-ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one

Uniqueness

3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both enone and ether functionalities. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

87394-08-9

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

3,5,5-trimethyl-2-(3-methylbut-2-enoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-10(2)6-7-16-13-11(3)8-14(4,5)9-12(13)15/h6H,7-9H2,1-5H3

InChI-Schlüssel

YTZJUAIAQILFSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CC(C1)(C)C)OCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.